CID 23719541

Beschreibung

For instance, oscillatoxin analogs (e.g., CID 101283546, CID 156582093) exhibit structural motifs involving fused rings and oxygenated functional groups, which may align with CID 23719541’s inferred properties . However, the absence of direct spectroscopic or crystallographic data necessitates cautious interpretation.

Eigenschaften

InChI |

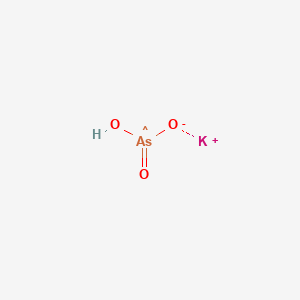

InChI=1S/AsH2O3.K/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSYUAVLZBSMQO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[As](=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsHKO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.026 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Potassium arsenite can be prepared by heating arsenic trioxide (As₂O₃) with potassium hydroxide (KOH) in the presence of water. The reaction is as follows :

As2O3(aq)+2KOH(aq)→2KAsO2(aq)+H2O

Analyse Chemischer Reaktionen

Potassium arsenite undergoes several types of chemical reactions, including:

Oxidation: Potassium arsenite can be oxidized to potassium arsenate (K₃AsO₄) in the presence of oxidizing agents.

Reduction: It can be reduced to elemental arsenic under certain conditions.

Substitution: Potassium arsenite reacts with acids to yield toxic arsine gas (AsH₃).

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and acidic conditions for substitution reactions . Major products formed from these reactions include potassium arsenate and arsine gas .

Wissenschaftliche Forschungsanwendungen

Potassium arsenite has several scientific research applications:

Wirkmechanismus

The mechanism by which potassium arsenite exerts its effects involves the inhibition of the pyruvate oxidation pathway and the tricarboxylic acid cycle, impaired gluconeogenesis, and reduced oxidative phosphorylation . Another mechanism involves the substitution of arsenate (As(V)) for phosphorus in many biochemical reactions . Arsenite tends to bind to dithiol groups, disrupting essential proteins and enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize CID 23719541, a comparative analysis with structurally or functionally related compounds is provided below.

Structural Analogues

Key Observations :

- Halogenation : this compound’s hypothetical chlorinated aryl group contrasts with oscillatoxins’ oxygenated rings, suggesting divergent reactivity and target selectivity.

- Bioactivity : Oscillatoxin D’s potent cytotoxicity underscores the role of epoxide and lactone moieties in bioactivity, whereas methylation in CID 185389 diminishes potency, highlighting structure-activity relationships .

Physicochemical Properties

Key Observations :

- Lipophilicity : this compound’s higher predicted LogP (3.2) vs. CID 16839 (2.1) suggests enhanced membrane permeability but reduced aqueous solubility.

Key Observations :

- Halogenation Challenges : this compound’s synthesis likely requires inert conditions for chlorination, mirroring difficulties in CID 252137’s brominated indole synthesis .

- Yield Optimization: Low yields in halogenated analogs (e.g., 22% for CID 252137) emphasize the need for catalytic or flow-chemistry innovations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.